4-(Fluoromethyl)pyridine
Overview
Description
4-(Fluoromethyl)pyridine is an organic compound with the molecular formula C6H6FN It is a derivative of pyridine, where a fluoromethyl group is attached to the fourth position of the pyridine ring
Mechanism of Action
is a chemical compound with the molecular formula C6H6FN . It’s a type of fluorinated pyridine, which means it contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a fluoromethyl group (a carbon atom bonded to three hydrogen atoms and one fluorine atom).
Fluorinated pyridines are often used in the synthesis of pharmaceuticals and agrochemicals . The presence of fluorine atoms can enhance the biological activity of these compounds, as fluorine is a strong electron-withdrawing group that can influence the electronic properties of the molecule .
In terms of its mode of action, 4-(Fluoromethyl)pyridine could potentially participate in various chemical reactions. For example, it might be used in Suzuki-Miyaura coupling, a type of reaction that forms carbon-carbon bonds . This reaction is widely used in organic chemistry to create complex molecules from simpler ones .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Fluoromethyl)pyridine can be synthesized through several methods. One common approach involves the fluorination of 4-(chloromethyl)pyridine using activated tetrabutylammonium fluoride (TBAF) as a fluorinating agent . Another method includes the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor®, followed by the elimination of hydrogen fluoride under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination reactions using efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Fluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction Reactions: Reduction of this compound can yield different reduced forms of the compound.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Scientific Research Applications
4-(Fluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those involving fluorinated heterocycles.
Industry: The compound is utilized in the production of materials with specific properties, such as increased stability and reactivity.
Comparison with Similar Compounds
- 2-(Fluoromethyl)pyridine
- 3-(Fluoromethyl)pyridine
- 4-(Chloromethyl)pyridine
Comparison: 4-(Fluoromethyl)pyridine is unique due to the position of the fluoromethyl group on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, such as 2-(Fluoromethyl)pyridine and 3-(Fluoromethyl)pyridine, the 4-position fluoromethyl group provides distinct steric and electronic effects, making it more suitable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-(fluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJHVEMRKKQTNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349067 | |
Record name | 4-(fluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82878-59-9 | |
Record name | 4-(fluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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